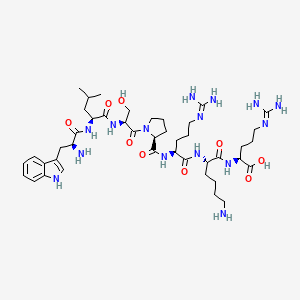![molecular formula C17H15NO2 B14185784 5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile CAS No. 923004-65-3](/img/structure/B14185784.png)
5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-tert-Butyl-3’,4’-dioxo-3’,4’-dihydro[1,1’-biphenyl]-3-carbonitrile is a complex organic compound with a unique structure that includes a tert-butyl group, dioxo functionalities, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-tert-Butyl-3’,4’-dioxo-3’,4’-dihydro[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5’-tert-Butyl-3’,4’-dioxo-3’,4’-dihydro[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The tert-butyl and carbonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5’-tert-Butyl-3’,4’-dioxo-3’,4’-dihydro[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals
Mecanismo De Acción
The mechanism by which 5’-tert-Butyl-3’,4’-dioxo-3’,4’-dihydro[1,1’-biphenyl]-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of biological pathways and influence cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar biphenyl core but lacks the dioxo and carbonitrile functionalities.
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate: Contains a tert-butyl group and a complex bicyclic structure.
Uniqueness
The presence of both dioxo and carbonitrile groups allows for diverse chemical transformations and interactions with biological targets .
Propiedades
Número CAS |
923004-65-3 |
|---|---|
Fórmula molecular |
C17H15NO2 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
3-(5-tert-butyl-3,4-dioxocyclohexa-1,5-dien-1-yl)benzonitrile |
InChI |
InChI=1S/C17H15NO2/c1-17(2,3)14-8-13(9-15(19)16(14)20)12-6-4-5-11(7-12)10-18/h4-9H,1-3H3 |
Clave InChI |
SUUMAQNSZRZTMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=O)C1=O)C2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene](/img/structure/B14185701.png)

![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-fluorophenyl)-](/img/structure/B14185716.png)
![N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14185723.png)



![[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14185753.png)
![Bis[4-(2,6-dimethylphenoxy)phenyl]methanone](/img/structure/B14185760.png)
![2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine](/img/structure/B14185765.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B14185770.png)


![({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl](/img/structure/B14185797.png)
